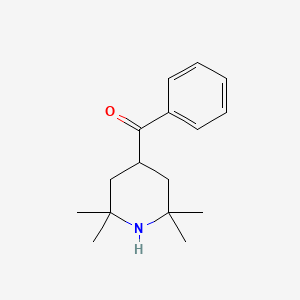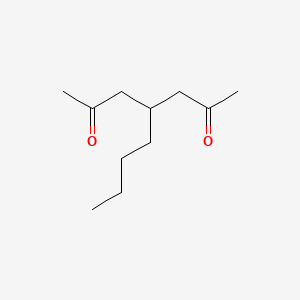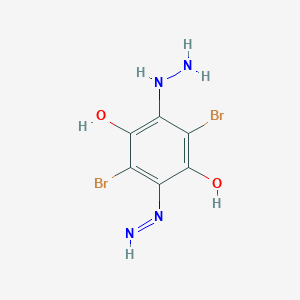
2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydrazino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydrazino- is a chemical compound with the molecular formula C6H2Br2N4O2 It is a derivative of cyclohexadiene-1,4-dione, where two bromine atoms and two hydrazino groups are substituted at the 2,5-positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydrazino- can be achieved through several methods:
Bromination of Cyclohexadiene-1,4-dione: The starting material, cyclohexadiene-1,4-dione, is brominated using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature.
Hydrazination: The dibromo derivative is then reacted with hydrazine hydrate in an aqueous or alcoholic medium. The reaction is usually conducted under reflux conditions to ensure complete substitution of the bromine atoms with hydrazino groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents like bromine and hydrazine.
化学反応の分析
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydrazino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The hydrazino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazino groups under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydrazino derivatives depending on the electrophile used.
科学的研究の応用
2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydrazino- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydrazino- involves its interaction with various molecular targets. The hydrazino groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress in biological systems.
類似化合物との比較
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: A similar compound with hydroxyl groups instead of hydrazino groups.
2,5-Dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione: A compound with bromine and hydroxyl groups.
2,3,5,6-Tetraamino-1,4-benzoquinone: A compound with amino groups instead of hydrazino groups.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydrazino- is unique due to the presence of both bromine and hydrazino groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs.
特性
CAS番号 |
492447-36-6 |
|---|---|
分子式 |
C6H6Br2N4O2 |
分子量 |
325.95 g/mol |
IUPAC名 |
2,5-dibromo-3-diazenyl-6-hydrazinylbenzene-1,4-diol |
InChI |
InChI=1S/C6H6Br2N4O2/c7-1-3(11-9)6(14)2(8)4(12-10)5(1)13/h9,12-14H,10H2 |
InChIキー |
WFGAYTCUTVWKGY-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1Br)O)N=N)Br)O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
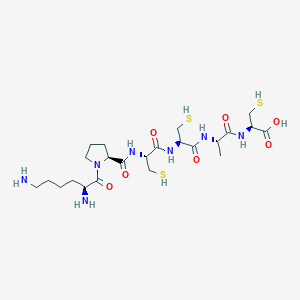
![5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14237303.png)
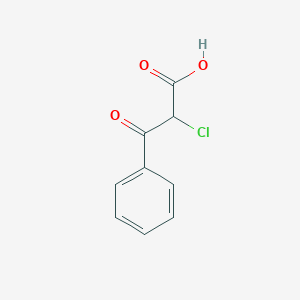
![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
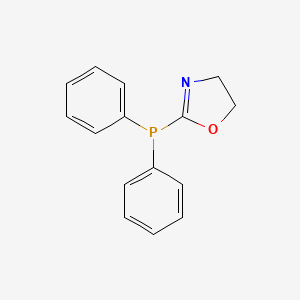
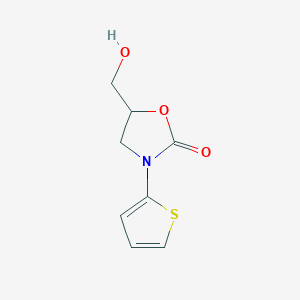
![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)
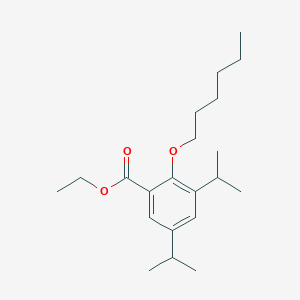
![3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione](/img/structure/B14237344.png)
